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Compound of Interest

Compound Name: Azido-PEG36-acid

Cat. No.: B8114326

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG36-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that
serves as a versatile heterobifunctional linker in the fields of bioconjugation, drug delivery, and
proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid,
enables the covalent linkage of a wide array of molecules through distinct and controllable
chemical reactions. The long, hydrophilic 36-unit PEG chain enhances the solubility and
bioavailability of the resulting conjugates, making it an invaluable tool in the development of
advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting
chimeras (PROTACS).

Core Properties and Structure

Azido-PEG36-acid is characterized by a long polyethylene glycol spacer, which imparts
significant hydrophilicity to the molecule. This property is crucial for improving the solubility of
conjugated biomolecules in aqueous media.[1][2] The molecule is flanked by two key functional
groups: a terminal azide (-N3) and a carboxylic acid (-COOH).[3]

Chemical Structure:

N3-(CH2CH20)35-CH2CH2-COOH

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8114326?utm_src=pdf-interest
https://www.benchchem.com/product/b8114326?utm_src=pdf-body
https://www.benchchem.com/product/b8114326?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Step_by_Step_Guide_for_PROTAC_Synthesis_Using_PEG_Linkers.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-7893-9_14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8114326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The physicochemical properties of Azido-PEG36-acid are summarized in the table below,
providing essential data for its application in experimental settings.

Property Value References
Chemical Formula C75H149N303s [2][3]
Molecular Weight ~1701.0 g/mol
CAS Number 1167575-20-3
Purity >95% or >96%
Appearance White to ?ﬁ—white solid or
viscous olil
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Key Applications and Reaction Mechanisms

The bifunctional nature of Azido-PEG36-acid allows for a two-pronged approach to
conjugation. The azide group is primarily utilized in "click chemistry” reactions, which are
known for their high efficiency and specificity. Concurrently, the carboxylic acid can be activated
to form stable amide bonds with primary amines.

Click Chemistry: The Azide Terminus

The azide functional group of Azido-PEG36-acid is a key component for modern
bioconjugation techniques. It can participate in two main types of click chemistry reactions:

o Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This reaction involves the use of a
copper(l) catalyst to covalently link the azide to a terminal alkyne, forming a stable triazole
ring.

o Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or
bicyclononyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst
makes SPAAC particularly suitable for applications in living systems.
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Amide Bond Formation: The Carboxylic Acid Terminus

The terminal carboxylic acid can be readily conjugated to primary amine groups present on
biomolecules like proteins, peptides, and antibodies. This is typically achieved through the use
of carbodiimide activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often
in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to
enhance the reaction efficiency and stability of the active intermediate.

Experimental Protocols

The following are detailed methodologies for the key reactions involving Azido-PEG36-acid.

Protocol 1: EDC/NHS Coupling of Azido-PEG36-acid to a
Primary Amine

This two-step protocol describes the activation of the carboxylic acid group of Azido-PEG36-
acid and its subsequent reaction with an amine-containing molecule.

Materials:

Azido-PEG36-acid

e Amine-containing molecule (e.qg., protein, peptide)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e NHS or Sulfo-NHS

» Activation Buffer: 0.1 M MES, pH 4.5-6.0

e Coupling Buffer: 1X PBS, pH 7.2-8.0

e Quenching Solution: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine
e Desalting column

Procedure:
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o Activation of Carboxylic Acid:

Dissolve Azido-PEG36-acid in the Activation Buffer.

o

[¢]

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

Add a 5 to 10-fold molar excess of both EDC and NHS/Sulfo-NHS to the Azido-PEG36-
acid solution.

[¢]

o

Incubate for 15-30 minutes at room temperature.
e Coupling to Amine:
o Dissolve the amine-containing molecule in the Coupling Buffer.

o Add the activated Azido-PEG36-acid solution to the amine-containing molecule solution.
A 10 to 20-fold molar excess of the PEG linker is commonly used.

o Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
e Quenching and Purification:

o Quench the reaction by adding the Quenching Solution to a final concentration of 10-50
mM. Incubate for 15 minutes.

o Purify the conjugate using a desalting column to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol outlines the conjugation of an azide-functionalized molecule (e.g., the product
from Protocol 1) with an alkyne-containing molecule.

Materials:
o Azide-functionalized molecule

» Alkyne-containing molecule
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Copper(ll) sulfate (CuSOa)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(l)-stabilizing ligand

Solvent: DMF, t-BuOH/Hz20 (1:1), or PBS

Procedure:

Dissolve the azide- and alkyne-containing molecules in the chosen solvent.

» In a separate vial, prepare a fresh solution of sodium ascorbate in water.

e Prepare a catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio in water.

e Add the catalyst premix to the reaction mixture (typically 0.1 equivalents of CuSOa).

e Add the sodium ascorbate solution to the reaction mixture (typically 0.2-0.5 equivalents).

 Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS
or TLC.

Purify the product by chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized molecule with a
DBCO-containing molecule.

Materials:
¢ Azide-functionalized molecule
o DBCO-containing molecule

e Solvent: DMSO, PBS, or other suitable buffer
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Procedure:
¢ Dissolve the azide-functionalized molecule in the chosen solvent.
o Dissolve the DBCO-containing molecule in a compatible solvent.

o Add the DBCO-containing molecule solution to the azide-functionalized molecule solution
(typically 1.5-3 equivalents).

 Incubate the reaction at room temperature for 2-12 hours. The reaction can also be
performed at 4°C for longer incubation times.

e Monitor the reaction progress by LC-MS.
» Purify the final conjugate using an appropriate method such as HPLC or a desalting column.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships and
experimental workflows involving Azido-PEG36-acid.
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Caption: General workflow for synthesizing a bifunctional conjugate.
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Caption: Logical workflow for PROTAC synthesis using Azido-PEG36-acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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